molecular formula C19H18O8 B12781002 Quercetagetin-6,7-3',4'-tetramethyl Ether CAS No. 57296-14-7

Quercetagetin-6,7-3',4'-tetramethyl Ether

Cat. No.: B12781002
CAS No.: 57296-14-7
M. Wt: 374.3 g/mol
InChI Key: QVYSZKIZAPTGSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Quercetagetin-6,7-3’,4’-tetramethyl Ether can be synthesized through the methylation of quercetin. The process involves reacting quercetin with iodomethane in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the formation of Quercetagetin-6,7-3’,4’-tetramethyl Ether .

Industrial Production Methods

Industrial production of Quercetagetin-6,7-3’,4’-tetramethyl Ether typically involves the extraction of the compound from plant sources, such as Origanum vulgare. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Quercetagetin-6,7-3’,4’-tetramethyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Quercetagetin-6,7-3’,4’-tetramethyl Ether exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Quercetagetin-6,7-3’,4’-tetramethyl Ether is unique compared to other similar compounds due to its specific methylation pattern and biological activities. Similar compounds include:

Quercetagetin-6,7-3’,4’-tetramethyl Ether stands out due to its unique combination of methylation and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-10-6-5-9(7-11(10)24-2)18-17(22)15(20)14-12(27-18)8-13(25-3)19(26-4)16(14)21/h5-8,21-22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYSZKIZAPTGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205908
Record name Quercetagetin-6,7-3',4'-tetramethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57296-14-7
Record name Quercetagetin-6,7-3',4'-tetramethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetagetin-6,7-3',4'-tetramethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-DIMETHOXYPHENYL)-3,5-DIHYDROXY-6,7-DIMETHOXYCHROMEN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ9K85GMC4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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